TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Tris(i-propylcyclopentadienyl)cerium is an organometallic compound featuring cerium as the central metal atom coordinated with three i-propylcyclopentadienyl ligands. Its chemical formula is , and it appears as a yellow powder with a melting point of approximately 452 °C. This compound is notable for its role in various chemical processes, particularly in thin film deposition techniques such as atomic layer deposition and chemical vapor deposition .

The specific mechanism of action of Ce(iPrCp)3 is not fully understood but its potential applications lie in its ability to act as a catalyst. In catalysis, the organometallic complex can activate small molecules through its unique electronic structure, facilitating chemical reactions. The exact mechanism depends on the specific reaction and the interacting molecules [].

Catalysis:

Tris(i-propylcyclopentadienyl)cerium(III) (Ce(iPrCp)3) has been explored as a catalyst for various organic reactions, including:

- Polymerization: Ce(iPrCp)3 exhibits activity in the polymerization of olefins (alkenes) such as ethylene and propylene. It is believed to activate the monomers through a coordination mechanism, leading to the formation of new polymer chains.

- Hydrosilylation: Ce(iPrCp)3 can catalyze the reaction between alkenes and silanes (silicon-hydrogen compounds), resulting in the formation of silylated products. This reaction is useful for introducing silicon functionalities into organic molecules.

- Hydrogenation: Ce(iPrCp)3 demonstrates catalytic activity in the hydrogenation of unsaturated organic compounds, such as alkenes and alkynes (compounds with carbon-carbon triple bonds). This process involves the addition of hydrogen atoms across the double or triple bonds, leading to saturated products.

Redox Chemistry:

Ce(iPrCp)3 exhibits unique redox properties due to the presence of cerium, which can exist in multiple oxidation states (+3 and +4). This allows Ce(iPrCp)3 to participate in various electron transfer reactions, making it a potential candidate for:

- Small molecule activation: Ce(iPrCp)3 can activate small molecules like hydrogen, enabling their participation in subsequent reactions. This activation process often involves the formation of reactive intermediates.

- Oxidative coupling reactions: Ce(iPrCp)3 can facilitate the coupling of two organic molecules through an oxidative process. This involves the removal of electrons from one molecule and their transfer to another, leading to the formation of a new C-C bond.

Material Science:

The unique properties of Ce(iPrCp)3 make it a potential candidate for various material science applications, including:

- Development of new catalysts: Ce(iPrCp)3 can be used as a precursor for the synthesis of new and improved catalysts with enhanced activity and selectivity for various chemical reactions.

- Design of functional materials: Ce(iPrCp)3 can be incorporated into the design of functional materials with specific properties, such as electrical conductivity, magnetism, or luminescence.

- Oxidation and Reduction: The cerium center can undergo oxidation states changes, which are critical in catalytic processes.

- Substitution Reactions: The i-propylcyclopentadienyl ligands can be substituted with other ligands, altering the compound's reactivity and properties .

- Ligand Elimination: Studies indicate that ligand elimination occurs during interactions with surfaces like TiO2, impacting the growth rates of deposited films .

The synthesis of tris(i-propylcyclopentadienyl)cerium typically involves the following methods:

- Direct Synthesis: This method includes the reaction of cerium precursors with i-propylcyclopentadiene under controlled conditions to form the desired organometallic compound.

- Atomic Layer Deposition: Tris(i-propylcyclopentadienyl)cerium can be utilized as a precursor in atomic layer deposition processes to create cerium oxide films on various substrates .

Tris(i-propylcyclopentadienyl)cerium has several important applications:

- Thin Film Deposition: It is primarily used in atomic layer deposition to create high-quality cerium oxide films, which are useful in electronic and optical devices.

- Catalysis: The compound's ability to undergo redox reactions makes it a candidate for various catalytic processes.

- Materials Science: Its unique properties contribute to advancements in materials for energy storage and conversion technologies .

Interaction studies involving tris(i-propylcyclopentadienyl)cerium often focus on its adsorption behavior on different surfaces, such as TiO2. These studies reveal insights into the mechanisms of ligand elimination and surface reactions that are crucial for optimizing thin film growth processes. Understanding these interactions aids in improving deposition techniques and enhancing material properties .

Tris(i-propylcyclopentadienyl)cerium can be compared with several similar compounds, highlighting its unique characteristics:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tris(methylcyclopentadienyl)cerium | C15H15Ce | Smaller methyl groups; different reactivity |

| Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium | C28H48Ce | Higher coordination number; different applications |

| Tris(cyclopentadienyl)cerium | C15H15Ce | Lacks alkyl substituents; distinct properties |

Tris(i-propylcyclopentadienyl)cerium stands out due to its bulky i-propyl groups, which influence its steric hindrance and reactivity compared to other cyclopentadienyl derivatives. This unique structure enhances its utility in specific applications like atomic layer deposition while providing distinct chemical behavior.

Early Research in Organocerium Chemistry

The study of organocerium compounds dates to the 1970s, when the first cyclopentadienyl derivatives were synthesized. Early efforts focused on cerocene ($$\text{Ce(C}8\text{H}8\text{)}_2$$), a tetravalent cerium complex, though its stability and synthetic challenges limited broader applications. The development of tris(i-propylcyclopentadienyl)cerium marked a shift toward stable, trivalent cerium complexes designed for industrial catalysis and thin-film deposition.

Key Synthetic Milestones

The synthesis of tris(i-propylcyclopentadienyl)cerium was driven by the need for volatile, air-sensitive precursors. Initial methods involved ligand substitution reactions, where cerium(III) chloride reacted with i-propylcyclopentadienyl lithium or sodium salts under inert conditions. Subsequent refinements introduced ALD-compatible precursors, enabling precise control over film thickness and composition during deposition.

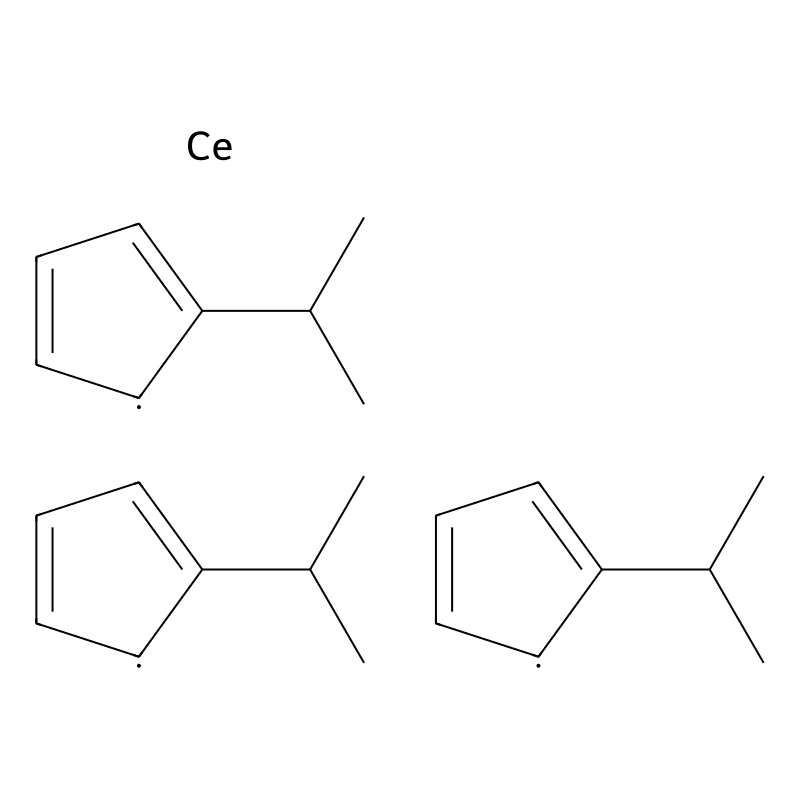

Molecular Structure and Coordination Geometry

Tris(isopropylcyclopentadienyl)cerium adopts a molecular structure characterized by a central cerium(III) ion coordinated to three isopropyl-substituted cyclopentadienyl ligands [1] [4]. The compound possesses the molecular formula C₂₄H₃₃Ce with a molecular weight of 461.64 grams per mole [1] [2]. The linear formula can be expressed as [(C₃H₇)C₅H₄]₃Ce, highlighting the three-fold coordination of the modified cyclopentadienyl rings to the metal center [1] [4].

The coordination environment around the cerium center exhibits characteristics typical of lanthanide organometallic complexes, where the metal-ligand interactions are predominantly ionic in nature [20] [23]. Each cyclopentadienyl ring coordinates to the cerium ion through an eta-5 (η⁵) bonding mode, where all five carbon atoms of the ring contribute to the metal-ligand interaction [32]. The isopropyl substituents on each cyclopentadienyl ring introduce steric bulk that influences the overall molecular geometry and coordination sphere accessibility [21].

Computational studies on related cerium cyclopentadienyl complexes suggest that the coordination geometry around the central cerium ion approaches a trigonal arrangement when considering the centroids of the three cyclopentadienyl rings [35]. The presence of the isopropyl substituents creates a more sterically hindered environment compared to unsubstituted tris(cyclopentadienyl)cerium, which can affect both the molecular structure and reactivity patterns [21] [26].

Crystallographic Studies and Solid-State Structure

While specific single-crystal X-ray diffraction data for tris(isopropylcyclopentadienyl)cerium are limited in the available literature, related cerium cyclopentadienyl complexes provide insight into the expected solid-state structure [28]. The compound crystallizes as violet crystals, which is characteristic of cerium(III) organometallic compounds [1] [4] [5].

Comparative studies on analogous lanthanide cyclopentadienyl complexes reveal typical metal-carbon distances in the range of 2.6-2.8 Å for cerium-cyclopentadienyl interactions [19] [22]. The crystallographic space group and unit cell parameters would be expected to reflect the three-fold symmetry of the molecular structure, though specific crystallographic data for this compound remain to be reported in detail [28].

The solid-state packing is influenced by the bulky isopropyl substituents, which prevent close intermolecular contacts and contribute to the air-sensitive nature of the compound [1] [5]. The crystal structure exhibits no significant intermolecular interactions beyond van der Waals forces, consistent with the monomeric nature of the complex in the solid state [14] [16].

Electronic Configuration and Bonding

The cerium center in tris(isopropylcyclopentadienyl)cerium exists in the +3 oxidation state, corresponding to a 4f¹ electronic configuration [20] [34]. This single unpaired electron in the 4f orbital gives rise to the characteristic magnetic and spectroscopic properties of the compound [25]. The bonding between the cerium ion and the cyclopentadienyl ligands is predominantly ionic, with minimal covalent character compared to transition metal analogues [20] [23].

Computational studies on similar cerium organometallic complexes indicate that the highest occupied molecular orbitals are primarily ligand-based, while the 4f orbital of cerium remains largely non-bonding [35] [36]. The electronic configuration can be described as [Xe]4f¹, where the single f electron is localized on the metal center with minimal participation in metal-ligand bonding [34].

Time-dependent density functional theory calculations on related cerium cyclopentadienyl systems reveal that electronic transitions occur primarily between ligand-based orbitals and the empty 5d orbitals of cerium, bypassing the filled 4f orbital [35]. This electronic structure contributes to the characteristic absorption and emission properties observed in cerium(III) organometallic compounds [22].

The bonding analysis reveals that the cerium-cyclopentadienyl interaction energy is dominated by electrostatic contributions, with orbital overlap playing a secondary role [23] [36]. This ionic bonding character is consistent with the chemical behavior of lanthanide organometallic complexes, which often exhibit reactivity patterns similar to those of main group organometallic compounds [20].

Physical Characteristics and Appearance

Tris(isopropylcyclopentadienyl)cerium manifests as violet crystals with a characteristic crystalline appearance [1] [4] [5]. The compound exhibits high air sensitivity, requiring storage and handling under inert atmosphere conditions [1] [3] [5]. Upon exposure to air, the compound undergoes rapid oxidation, causing an immediate darkening of the material [14] [16].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 461.64 g/mol | [1] [2] |

| Appearance | Violet crystals | [1] [4] [5] |

| Form | Solid | [1] [4] |

| Color | Violet-blue | [5] |

| Air Sensitivity | High | [1] [3] [5] |

| Moisture Sensitivity | High | [3] |

The compound demonstrates limited solubility in common organic solvents, though it dissolves readily in coordinating solvents such as tetrahydrofuran and dimethoxyethane [14] [16]. The violet coloration is characteristic of cerium(III) compounds and arises from f-d electronic transitions within the metal center [30] [34].

The crystalline material exhibits a relatively high density compared to organic compounds, reflecting the presence of the heavy cerium metal center [4]. The exact mass has been determined as 461.164 grams per mole using high-resolution mass spectrometry techniques [4].

Thermal Behavior and Stability Parameters

Tris(isopropylcyclopentadienyl)cerium exhibits thermal stability up to temperatures of approximately 210-230°C, at which point sublimation or decomposition occurs [1]. Thermogravimetric analysis studies on the compound reveal clean evaporation characteristics with minimal residue formation, making it suitable for applications requiring high-purity thermal processing [21] [26].

The thermal decomposition pathway involves the sequential loss of cyclopentadienyl ligands, following patterns observed in related lanthanide organometallic complexes [25]. The decomposition products include cyclopentadiene derivatives and cerium-containing residues [18]. The compound demonstrates superior thermal stability compared to many other cerium precursors used in materials science applications [26].

| Thermal Property | Value | Reference |

|---|---|---|

| Boiling Point | 210-230°C | [1] |

| Sublimation Range | 180-195°C/0.02 mmHg | [24] |

| Thermal Stability | Up to ~210°C | [21] |

| Decomposition | Clean, minimal residue | [21] [26] |

Differential thermal analysis reveals that the compound undergoes endothermic transitions corresponding to melting and subsequent decomposition processes [16]. The thermal behavior is influenced by the steric bulk of the isopropyl substituents, which affect both the volatility and decomposition pathways compared to unsubstituted analogues [21].

Vapor pressure measurements indicate moderate volatility at elevated temperatures, with the compound exhibiting sufficient vapor pressure for atomic layer deposition applications at temperatures around 240-300°C [21] [26]. The thermal stability window makes this compound particularly attractive for chemical vapor deposition processes requiring controlled thermal decomposition [9] [10].

Structure-Property Relationships

The structure-property relationships in tris(isopropylcyclopentadienyl)cerium are governed by the interplay between the ionic bonding character, steric effects of the isopropyl substituents, and the electronic configuration of the cerium(III) center [21] [23]. The isopropyl groups provide enhanced solubility in organic solvents compared to unsubstituted cyclopentadienyl analogues while maintaining the essential coordination properties required for precursor applications [21].

The violet coloration directly correlates with the 4f¹ electronic configuration of cerium(III), where specific f-d transitions give rise to the characteristic absorption bands in the visible spectrum [30] [34]. The air sensitivity results from the readily oxidizable nature of the cerium(III) center and the electron-rich cyclopentadienyl ligands [1] [5].

The thermal properties are intimately connected to the molecular structure, with the isopropyl substituents providing sufficient steric bulk to prevent intermolecular interactions while maintaining volatility suitable for vapor-phase applications [21] [26]. The clean thermal decomposition behavior stems from the relatively weak ionic bonding between cerium and the cyclopentadienyl ligands, allowing for controlled ligand loss at moderate temperatures [25].

The coordination geometry influences the reactivity patterns, with the three-fold symmetric arrangement of ligands creating a sterically protected environment around the cerium center [21]. This structural feature contributes to the compound's utility as a precursor in atomic layer deposition processes, where controlled reactivity is essential [9] [21] [26].

The synthesis of tris(isopropylcyclopentadienyl)cerium follows several established methodologies that have been adapted for this specific substituted cyclopentadienyl complex. The most prevalent laboratory approach involves the reaction of anhydrous cerium trichloride with sodium isopropylcyclopentadienide in tetrahydrofuran under strictly inert conditions [1] [2]. This method proceeds through a stepwise ligand substitution mechanism, forming monocyclopentadienyl cerium dichloride, dicyclopentadienyl cerium monochloride, and finally the desired tricyclopentadienyl cerium product [1].

The Birmingham and Wilkinson procedure, originally developed for unsubstituted cyclopentadienyl cerium complexes, has been successfully modified for the isopropyl derivative [1] [2]. The reaction requires careful control of stoichiometry, with three equivalents of sodium isopropylcyclopentadienide per equivalent of cerium trichloride to ensure complete substitution. The reaction typically proceeds at ambient temperature over several hours with vigorous stirring to ensure proper mixing of the heterogeneous reaction components [2].

An alternative approach utilizes ceric ammonium nitrate as the cerium source, following a methodology that involves gradual addition of alkali metal cyclopentadienide to the oxidizing cerium(IV) salt [3]. This method offers the advantage of directly accessing the cerium(III) product through in situ reduction of the cerium(IV) precursor. However, this route often produces materials with lower purity due to the presence of ammonium and nitrate byproducts that require extensive purification [3].

Purification and Characterization Techniques

Purification of tris(isopropylcyclopentadienyl)cerium typically involves recrystallization from hydrocarbon solvents under inert atmosphere conditions [4] [5]. The compound exhibits good solubility in tetrahydrofuran, diethyl ether, and aromatic solvents, but limited solubility in aliphatic hydrocarbons, making it suitable for selective crystallization processes [4]. The purification process must be conducted entirely under inert gas to prevent air oxidation, which leads to rapid blackening of the compound [1] [7].

Nuclear magnetic resonance spectroscopy provides the primary characterization tool for confirming the structure and purity of the compound [8] [9]. Proton nuclear magnetic resonance spectra exhibit characteristic patterns consistent with diamagnetic cerium(III) complexes, showing sharp, well-resolved signals for the cyclopentadienyl ring protons and isopropyl substituents [8]. The spectra typically display an AA'BB'X3 pattern for the ring protons with the isopropyl methyl groups appearing as doublets due to coupling with the methine proton [8].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of the carbon atoms within the cyclopentadienyl framework [9] [10]. The ring carbon atoms typically appear in the region characteristic of π-bonded cyclopentadienyl ligands, providing confirmation of the η5-coordination mode [9]. The isopropyl carbon signals appear at chemical shifts consistent with alkyl substituents attached to aromatic systems [9].

X-ray crystallography represents the definitive structural characterization technique when suitable single crystals can be obtained [11] [12]. Crystallographic studies reveal the coordination geometry around the cerium center, typically showing a pyramidal arrangement of the three cyclopentadienyl ligands with the cerium atom positioned below the plane defined by the centroids of the three rings [11]. The cerium-centroid distances typically fall within the range of 2.48-2.52 Å, consistent with other tricyclopentadienyl cerium complexes [11].

Thermogravimetric analysis provides crucial information regarding the thermal stability and sublimation characteristics of the compound [4]. The analysis typically shows clean sublimation behavior with minimal residue, indicating high purity of the material [4]. The onset of significant mass loss generally occurs around 300°C, with complete volatilization achieved at temperatures below 500°C under reduced pressure .

Industrial Production Methods

Industrial production of tris(isopropylcyclopentadienyl)cerium primarily serves the specialized market for chemical vapor deposition and atomic layer deposition precursors [13] [14]. Manufacturing processes have been developed to produce this compound in kilogram quantities while maintaining the high purity standards required for thin film applications [4] [5].

The industrial synthesis typically employs modified versions of the laboratory alkali metal cyclopentadienide route, scaled up with appropriate engineering controls for handling air-sensitive materials [4] [5]. Production facilities incorporate specialized equipment including large-scale Schlenk lines, inert atmosphere handling systems, and purification apparatus designed for processing air-sensitive organometallic compounds [4].

Atomic layer deposition applications require extremely high purity precursors, often exceeding 99.9% metal purity with minimal hydroxide, oxide, or halide impurities [13]. Industrial purification processes may include multiple recrystallization steps, sublimation purification, and specialized distillation techniques to achieve these stringent purity requirements [13] [14].

Quality control in industrial production involves comprehensive analytical characterization including inductively coupled plasma optical emission spectroscopy for metal content determination, complexometric titration for cerium quantification, and gas chromatography-mass spectrometry for organic impurity analysis [4] [5]. The final product is typically packaged under inert atmosphere in specialized containers designed to maintain product integrity during storage and transport [4] [5].

Precursor Chemistry

The chemistry of cyclopentadienyl precursors plays a fundamental role in the synthesis of tris(isopropylcyclopentadienyl)cerium [15] [16]. Isopropylcyclopentadiene must first be converted to its corresponding alkali metal salt, typically the sodium or lithium derivative, through deprotonation with strong bases such as sodium amide or butyllithium [15] [16].

The synthesis of isopropylcyclopentadiene itself involves specialized methodologies for introducing alkyl substituents onto the cyclopentadienyl framework [17] [18]. The most common approach utilizes fulvene intermediates, where substituted fulvenes are reduced with metal hydrides or alkyl nucleophiles to generate the desired substituted cyclopentadienes [17] [18]. This methodology allows for regioselective introduction of the isopropyl group at specific positions on the cyclopentadienyl ring [17].

Alternative precursor preparation routes involve direct alkylation of cyclopentadienyl anions with alkyl halides under carefully controlled conditions [16] [19]. However, these methods often produce mixtures of isomeric products that require separation, making the fulvene route generally preferred for obtaining specific substitution patterns [16] [19].

The stability and reactivity of isopropylcyclopentadienyl anions differ significantly from the parent cyclopentadienyl anion due to electronic and steric effects of the alkyl substituent [16]. The electron-donating nature of the isopropyl group increases the electron density on the cyclopentadienyl ring, potentially affecting the binding affinity to cerium and the overall stability of the resulting complex [16].

Reactions with Cyclopentadienyl Derivatives

Tris(isopropylcyclopentadienyl)cerium participates in various reactions characteristic of cyclopentadienyl cerium complexes, though the presence of isopropyl substituents introduces both steric and electronic modifications to the reactivity pattern [12] [20]. The compound can undergo oxidation reactions with appropriate oxidizing agents to generate cerium(IV) derivatives, though these reactions require carefully selected oxidants due to the increased steric bulk around the metal center [12] [20].

Salt metathesis reactions represent another important class of transformations, where one or more cyclopentadienyl ligands can be replaced with other anionic ligands such as halides, alkoxides, or amides [12] [20]. These reactions typically proceed under mild conditions and provide access to mixed-ligand cerium complexes with tailored properties [12] [20].

The compound exhibits characteristic ligand exchange behavior when treated with neutral donor ligands such as tetrahydrofuran, phosphines, or amines [8]. The formation of adducts depends on the steric accessibility of the cerium center and the donor strength of the incoming ligand [8]. The isopropyl substituents create a more sterically congested environment compared to unsubstituted cyclopentadienyl ligands, potentially limiting the coordination of bulky donor molecules [8].

Protonation reactions with protic reagents can lead to cyclopentadienyl ring protonation and subsequent formation of bis(cyclopentadienyl) cerium complexes [8]. The regioselectivity and rate of these reactions may be influenced by the electronic properties of the isopropyl-substituted rings [8].